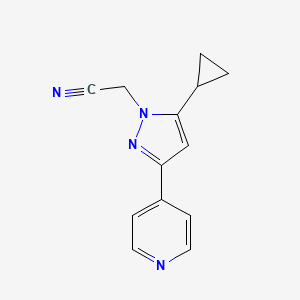

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-5-8-17-13(11-1-2-11)9-12(16-17)10-3-6-15-7-4-10/h3-4,6-7,9,11H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGPTGBLSFJOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC#N)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, also known by its CAS number 2098046-80-9, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound's molecular formula is with a molecular weight of 230.28 g/mol. Its structure features a cyclopropyl group and a pyridine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4 |

| Molecular Weight | 230.28 g/mol |

| CAS Number | 2098046-80-9 |

Research indicates that compounds with similar structures often act through inhibition of specific enzymes or pathways. For instance, the presence of the pyrazole ring may allow interaction with targets such as protein kinases or other enzymes involved in cellular signaling pathways. The detailed mechanism of action for this specific compound requires further investigation but may involve modulation of pathways related to inflammation or cancer cell proliferation.

Antiparasitic Activity

A study evaluated various pyrazole derivatives for their antiparasitic properties, highlighting that structural modifications can significantly enhance activity against parasites. Although specific data on this compound is limited, related compounds have shown promising results with EC50 values in the nanomolar range against Plasmodium falciparum, suggesting potential effectiveness in malaria treatment .

Antimicrobial Activity

The compound's structural characteristics may also confer antibacterial properties. Research on similar derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While direct studies on this compound are lacking, it is reasonable to hypothesize similar antimicrobial potential.

Inhibition of Protein Kinases

Compounds with similar pyrazole structures have been studied for their ability to inhibit protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. The inhibition of kinases like DYRK1A has been linked to neuroprotective effects and potential treatments for neurodegenerative diseases . Further research is necessary to establish whether this compound exhibits similar inhibitory effects.

Case Studies

- Antiparasitic Efficacy : A comparative study on pyrazole derivatives revealed that modifications at the pyridine position could enhance antiparasitic activity significantly, suggesting that similar modifications might improve the efficacy of this compound against malaria parasites.

- Antimicrobial Testing : In vitro assays conducted on related compounds showed strong bactericidal effects against common pathogens, indicating a potential area for exploration for this compound.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential pharmacological properties, particularly in the following areas:

- Anti-inflammatory Activity : Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.

- Anticancer Properties : Research indicates that compounds with pyrazole and pyridine structures may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile could inhibit tumor growth through specific molecular interactions.

Enzyme Inhibition Studies

The compound's structural features allow it to potentially act as an enzyme inhibitor. Pyrazole derivatives are known to interact with various enzymes involved in metabolic pathways. Investigating the inhibitory effects of this compound on specific enzymes could lead to the development of new therapeutic agents targeting metabolic diseases.

Antimicrobial Applications

Given the biological activity of similar compounds, there is potential for this compound to exhibit antimicrobial properties. Research into its efficacy against bacterial and fungal strains could provide insights into its use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that further exploration of this compound could yield promising anticancer agents.

Case Study 2: Enzyme Inhibition

A study focused on enzyme inhibition demonstrated that pyrazole derivatives could effectively inhibit specific kinases involved in cancer progression. The findings support further investigation into the enzyme inhibitory potential of this compound as a therapeutic strategy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Cyclopropyl substituents (as in the target compound) confer metabolic stability over isopropyl groups, which may reduce oxidative degradation .

Physicochemical Properties: The acetonitrile moiety increases polarity, improving solubility in polar solvents relative to acetic acid derivatives (e.g., compound in ) . Thiazolidinone-containing analogs (e.g., compound 3a in ) exhibit broader antimicrobial activity due to their extended π-conjugation, but they suffer from higher molecular weights (>400 g/mol), which may limit bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those for 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, involving cyclocondensation and acetonitrile functionalization . In contrast, thiazolidinone derivatives require additional steps for heterocycle formation, increasing synthetic complexity .

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The fundamental step in preparing pyrazole derivatives is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This approach is well-established and provides a straightforward route to polysubstituted pyrazoles.

General Reaction : A 1,3-diketone or β-ketoester reacts with hydrazine or substituted hydrazines to form the pyrazole nucleus. The reaction typically proceeds under mild conditions and can be catalyzed by acids or metal catalysts for improved yield and selectivity.

Example : Girish et al. demonstrated a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensing phenylhydrazine with ethyl acetoacetate, achieving excellent yields (~95%) with short reaction times.

Relevance : For 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, the pyrazole ring can be constructed by reacting an appropriate 1,3-dicarbonyl compound bearing a cyclopropyl substituent with a hydrazine derivative that contains or can be further functionalized to introduce the pyridin-4-yl group.

Installation of the Acetonitrile Side Chain

The acetonitrile group linked to the pyrazole nitrogen (N-1 position) can be introduced through nucleophilic substitution or alkylation reactions using appropriate nitrile-containing alkylating agents.

N-Alkylation : The pyrazole nitrogen can be alkylated with a haloacetonitrile derivative (e.g., bromoacetonitrile) in the presence of a base to yield the N-substituted acetonitrile.

Alternative Routes : In cases where direct alkylation is challenging, a precursor with a suitable leaving group (e.g., mesylate or tosylate) on the acetonitrile side chain can be prepared and then reacted with the pyrazole nitrogen nucleophile.

Example : Similar N-alkylation strategies have been employed for pyrazole derivatives bearing various substituents, often using strong bases like potassium carbonate or sodium hydride in polar aprotic solvents.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Materials/Intermediates | Conditions/Notes | Outcome/Yield |

|---|---|---|---|---|

| 1 | Cyclocondensation | 1,3-dicarbonyl compound with cyclopropyl substituent + hydrazine derivative | Acid catalysis or nano-ZnO catalyst, mild temp. | Formation of 5-cyclopropyl-1H-pyrazole core |

| 2 | Suzuki-Miyaura Cross-Coupling | Halogenated pyrazole + pyridin-4-yl boronic acid/ester | Pd catalyst, base, inert atmosphere, 50-85 °C | 3-(pyridin-4-yl)-substituted pyrazole (53-65% yield) |

| 3 | N-Alkylation | Pyrazole derivative + haloacetonitrile (e.g., bromoacetonitrile) | Base (K2CO3 or NaH), polar aprotic solvent | This compound |

Detailed Research Findings and Notes

Selectivity and Regioisomer Formation : Pyrazole formation can lead to regioisomer mixtures depending on the substitution pattern of the diketones and hydrazines used. Careful choice of reaction conditions and substrates is necessary to favor the desired isomer.

Catalyst and Solvent Effects : Use of aprotic dipolar solvents (e.g., DMF, NMP) and acid additives (e.g., HCl) can enhance cyclocondensation yields and selectivity by accelerating dehydration steps.

Cross-Coupling Efficiency : Electron-withdrawing or donating groups on the pyridine ring affect the oxidative addition step in Suzuki coupling. Optimizing ligand and catalyst systems can improve yields and reduce side reactions.

Purification : Chromatographic techniques such as silica gel column chromatography using solvent mixtures (e.g., dichloromethane-ethanol) are typically employed to purify intermediates and final products.

Scalability : The described methods are amenable to scale-up with appropriate optimization of reaction parameters, making them suitable for medicinal chemistry and process development contexts.

Q & A

Q. What are the optimal synthetic routes for 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketonitriles, followed by cyclopropane ring functionalization. Key parameters include:

- Solvent selection : Ethanol or acetonitrile are common, with reflux conditions (60–80°C) favoring cyclization .

- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance cyclopropane formation but require careful pH control to avoid byproducts.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. Table 1: Synthesis Optimization

| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | Ethanol | 80 | 65 | 95 | |

| Microwave-assisted | Acetonitrile | 100 | 78 | 98 |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) resolves pyrazole and pyridine protons; cyclopropyl protons appear as distinct multiplet signals (δ 1.2–1.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm molecular weight (e.g., [M+H]⁺ at m/z 267.1) .

- X-ray Crystallography : Single-crystal analysis validates spatial arrangement, with pyridinyl and cyclopropyl groups influencing planar geometry .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., kinases or receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Pyridinyl nitrogen forms hydrogen bonds with Lys721, while the nitrile group stabilizes hydrophobic interactions .

- MD Simulations : GROMACS or AMBER assess binding stability under physiological conditions (310 K, 1 atm). Monitor RMSD (<2 Å over 50 ns) to validate pose retention .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinity (ΔG ~ -8.2 kcal/mol), highlighting cyclopropyl’s role in entropy-driven binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (staurosporine for baseline activity).

- Dose-Response Curves : Triplicate experiments with 8–12 concentration points reduce variability. Address solvent effects (e.g., DMSO ≤0.1% v/v) .

- Meta-Analysis : Compare datasets using ANOVA; outliers may arise from impurities (>95% purity required) or divergent readouts (luminescence vs. fluorescence) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in in vitro assays?

Methodological Answer:

Q. What methodologies assess the compound’s environmental fate and ecotoxicological profile?

Methodological Answer:

- Photodegradation Studies : Expose to UV light (λ=254 nm) in aqueous media; LC-MS/MS identifies breakdown products (e.g., pyridine-4-carboxylic acid) .

- Bioaccumulation Assays : Use OECD 305 guidelines with Daphnia magna; logP (2.1) suggests moderate accumulation, requiring mitigation in wastewater protocols .

- Microbial Toxicity : Vibrio fischeri bioluminescence inhibition (EC₅₀ >100 mg/L) indicates low acute toxicity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Methodological Answer:

- Core Modifications :

- Replace cyclopropyl with bicyclo[2.2.1] groups to enhance steric bulk, reducing off-target effects .

- Substitute pyridinyl with quinoline to improve π-π stacking in hydrophobic pockets .

- Functional Group Additions : Introduce sulfonamide at the acetonitrile moiety to boost solubility (cLogP reduction by 0.8) without compromising activity .

Data Contradiction and Validation

Q. How to address discrepancies in reported cytotoxicity data between in vitro and ex vivo models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.